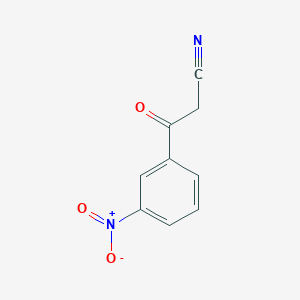

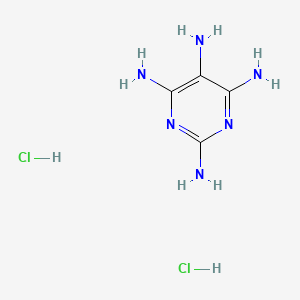

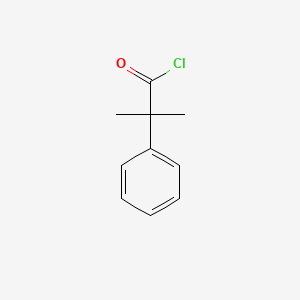

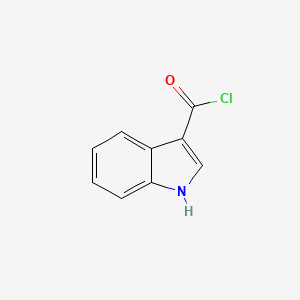

![molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3](/img/structure/B1313999.png)

2-Bromo-3-nitroimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound has spectra that include 1 NMR, 1 FTIR, and 2 UV-Vis .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent reaction involving the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Aplicaciones Científicas De Investigación

1. Structural Diversification

2-Bromo-3-nitroimidazo[1,2-a]pyridine serves as a precursor for synthesizing various structural analogs. For instance, Bazin et al. (2013) explored functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to produce 2-arylated compounds, further transformed into amides, anilines, and ureas in the 3-position. The study emphasized the nitro group's role in facilitating chlorine displacement and diversifying the product range Bazin et al., 2013.

2. Triazine Synthesis

Zamora et al. (2004) utilized the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, highlighting its potential for biological applications. This process involved converting ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines into substituted nitro carboxamidoimidazopyridines and subsequent transformations Zamora et al., 2004.

3. Reaction Mechanism Studies

Vanelle et al. (2008) reported the synthesis of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reactions with different nucleophiles to understand the reactivities of different electrophile halides. This study marked the first description of an S RN 1 reaction on the pyridine part of the imidazo[1,2-a]pyridine Vanelle et al., 2008.

4. Antibacterial Activity Exploration

A study by Ablọ et al. (2022) synthesized and characterized a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives to explore their antibacterial activities. Despite the synthesis and characterization, none of the compounds showed antibacterial activity on the tested bacteria Ablọ et al., 2022.

5. Electrophilic Substitution Reactions

Salgado-Zamora et al. (2008) conducted a systematic study on electrophilic substitution reactions of 3-nitroso-2-arylimidazo[l,2-a]pyridine, confirming the ipso-electrophilic substitution process. This research provided insights into the electronic influence of aryl substituents during the ipso-electrophilic process Salgado-Zamora et al., 2008.

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPRJDCPOMMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-nitroimidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

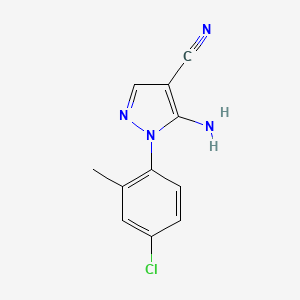

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)